N2-(2-Bromopropionyl)-DL-asparagine

CAS No.: 6630-35-9

Cat. No.: VC16058702

Molecular Formula: C7H11BrN2O4

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6630-35-9 |

|---|---|

| Molecular Formula | C7H11BrN2O4 |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | 4-amino-2-(2-bromopropanoylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C7H11BrN2O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |

| Standard InChI Key | UPOMSAYUXMKAOY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(CC(=O)N)C(=O)O)Br |

Introduction

Chemical Structure and Nomenclature

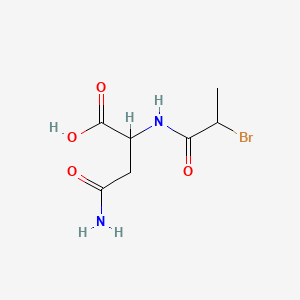

N2-(2-Bromopropionyl)-DL-asparagine belongs to the class of N-acylated amino acids. Its molecular formula is C₇H₁₀BrN₂O₄, derived from the parent amino acid DL-asparagine (C₄H₈N₂O₃) through the addition of a 2-bromopropionyl group (-CO-CH₂-Br) at the α-amino nitrogen . The "DL" designation indicates the racemic mixture of D- and L-asparagine enantiomers. The bromine atom at the β-position of the propionyl moiety introduces significant electrophilic character, making the compound reactive in nucleophilic substitution and cross-coupling reactions .

The structural features of N2-(2-bromopropionyl)-DL-asparagine include:

-

A primary amide group at the C-terminal (asparagine backbone).

-

A secondary amide bond linking the 2-bromopropionyl group to the α-amino nitrogen.

-

A chiral center at the α-carbon of asparagine (retained in the DL form).

Physical and Chemical Properties

While experimental data for N2-(2-bromopropionyl)-DL-asparagine are sparse, its properties can be extrapolated from related compounds:

Synthesis and Reactivity

Synthetic Routes

The most plausible synthesis involves a two-step process:

-

Protection of Asparagine: The α-carboxyl and side-chain amide groups of DL-asparagine are protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted reactions .

-

Acylation with 2-Bromopropionyl Chloride: The free α-amino group reacts with 2-bromopropionyl chloride in the presence of a base (e.g., triethylamine) to form the N2-(2-bromopropionyl) derivative. Subsequent deprotection yields the final product .

This method parallels strategies used for synthesizing brominated intermediates in pharmaceutical compounds, such as asenapine precursors .

Reactivity Profile

The 2-bromopropionyl group serves as a versatile handle for further modifications:

-

Nucleophilic Substitution: Bromine can be displaced by nucleophiles (e.g., amines, thiols) to form carbon-nitrogen or carbon-sulfur bonds.

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace bromine with aryl or vinyl groups .

-

Radical Reactions: The C-Br bond may participate in radical-mediated alkylation or polymerization processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume